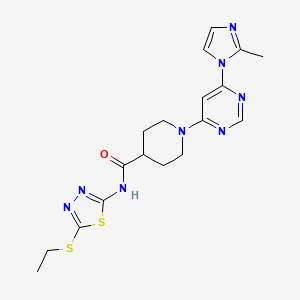
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine, also known as FPYMP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine involves the inhibition of DHODH, which leads to a decrease in the production of pyrimidine nucleotides. This, in turn, affects the proliferation of cells that require pyrimidine nucleotides for DNA synthesis. 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has also been found to have immunomodulatory effects by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and immunomodulatory effects. In addition, 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine in lab experiments is its potency and specificity. It has been found to be a potent inhibitor of DHODH and has been shown to have minimal off-target effects. However, one of the limitations of using 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its mechanism of action in more detail, particularly its effects on the immune system. Additionally, research could be done to improve the solubility of 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine in aqueous solutions, which would make it more useful in certain assays.
Synthesemethoden
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methyl-6-aminopyrimidine with 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This makes 5-Fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine a potential drug candidate for the treatment of various diseases such as cancer, autoimmune disorders, and viral infections.
Eigenschaften
IUPAC Name |
5-fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c1-7-8(10)9(12-6-11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSVQFPSASRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-[4-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide](/img/structure/B2710505.png)
![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)
![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2710517.png)
![2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2710518.png)



